molecular formula C9H11NO2 B13479344 4-[(Oxetan-3-yl)amino]phenol

4-[(Oxetan-3-yl)amino]phenol

Cat. No.: B13479344
M. Wt: 165.19 g/mol
InChI Key: BNHRVYJFKUGDMX-UHFFFAOYSA-N
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Description

4-[(Oxetan-3-yl)amino]phenol is an organic compound characterized by the presence of an oxetane ring and a phenolic group The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity The phenolic group, on the other hand, is a hydroxyl group attached to an aromatic benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxetan-3-yl)amino]phenol typically involves the formation of the oxetane ring followed by its attachment to the phenolic group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .

Another method involves the intramolecular Williamson ether synthesis, where a halohydrin undergoes cyclization to form the oxetane ring . Once the oxetane ring is formed, it can be coupled with a phenolic compound through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale photochemical reactors for the Paternò–Büchi reaction or continuous flow systems for the Williamson ether synthesis. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxetan-3-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic or basic catalysts for ring-opening reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenolic and oxetane derivatives.

Mechanism of Action

The mechanism of action of 4-[(Oxetan-3-yl)amino]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These properties make it a versatile compound in both biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar to 4-[(Oxetan-3-yl)amino]phenol but lacks the oxetane ring.

    4-Hydroxyaniline: Another compound with a phenolic group but without the oxetane ring.

Uniqueness

The presence of the oxetane ring in this compound imparts unique chemical properties, such as increased stability and reactivity, which are not observed in similar compounds like 4-aminophenol and 4-hydroxyaniline . This makes this compound a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-(oxetan-3-ylamino)phenol

InChI

InChI=1S/C9H11NO2/c11-9-3-1-7(2-4-9)10-8-5-12-6-8/h1-4,8,10-11H,5-6H2

InChI Key

BNHRVYJFKUGDMX-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=C(C=C2)O

Origin of Product

United States

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